
Chromium boride (Cr5B3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium boride (Cr5B3) is an inorganic compound that belongs to the family of transition metal borides. These compounds are known for their exceptional hardness, high melting points, and excellent thermal and electrical conductivity. Chromium boride (Cr5B3) crystallizes in a tetragonal structure and is characterized by its unique combination of chromium and boron atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium boride (Cr5B3) can be synthesized through various methods, including:
Direct Reaction: This involves the direct combination of chromium and boron powders at high temperatures.
Self-Propagating High-Temperature Synthesis (SHS): This method utilizes the exothermic nature of the reaction between chromium and boron to propagate the reaction through the entire sample.
Borothermic Reduction: This involves the reduction of chromium oxide with boron at high temperatures.
Industrial Production Methods: Industrial production of chromium boride (Cr5B3) often employs the direct reaction method due to its simplicity and efficiency. The process involves heating a mixture of chromium and boron powders in a vacuum furnace at temperatures exceeding 1500°C .
Análisis De Reacciones Químicas
Types of Reactions: Chromium boride (Cr5B3) undergoes various chemical reactions, including:
Oxidation: Chromium boride can be oxidized at high temperatures to form chromium oxide and boron oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to form elemental chromium and boron.
Substitution: Chromium boride can undergo substitution reactions where boron atoms are replaced by other elements such as carbon or nitrogen.
Common Reagents and Conditions:
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Reduction: Involves the use of hydrogen gas or other reducing agents at high temperatures.
Substitution: Requires the presence of substituting elements and appropriate reaction conditions, such as high temperatures and pressures.
Major Products Formed:
Oxidation: Chromium oxide (Cr2O3) and boron oxide (B2O3).
Reduction: Elemental chromium and boron.
Substitution: Various substituted borides, such as chromium carbide or chromium nitride.
Aplicaciones Científicas De Investigación
Chromium boride (Cr5B3) has a wide range of applications in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism by which chromium boride (Cr5B3) exerts its effects is primarily related to its unique crystal structure and bonding characteristics. The compound’s high hardness and thermal stability are attributed to the strong covalent bonds between chromium and boron atoms. These bonds create a rigid and stable lattice structure that resists deformation and thermal degradation .
Comparación Con Compuestos Similares
Chromium boride (Cr5B3) can be compared with other similar compounds, such as:
Chromium monoboride (CrB): Known for its high hardness and thermal stability, but with a different crystal structure and stoichiometry.
Chromium diboride (CrB2): Exhibits similar properties but has a higher boron content and different crystal structure.
Chromium tetraboride (CrB4): Characterized by even higher boron content and unique properties compared to Cr5B3.
Uniqueness of Chromium Boride (Cr5B3): Chromium boride (Cr5B3) stands out due to its specific stoichiometry and crystal structure, which provide a unique combination of mechanical strength, thermal stability, and electrical conductivity. These properties make it particularly suitable for applications requiring high-performance materials .
Propiedades
InChI |
InChI=1S/3B.5Cr |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNZDQNXWVZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[Cr].[Cr].[Cr].[Cr].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cr5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-38-4 |
Source


|
| Record name | Chromium boride (Cr5B3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium boride (Cr5B3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentachromium triboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
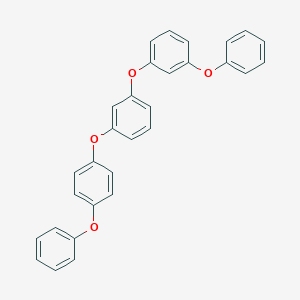
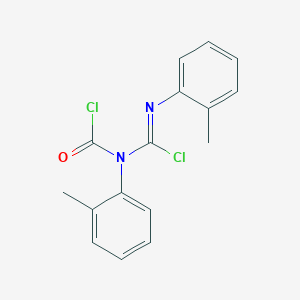
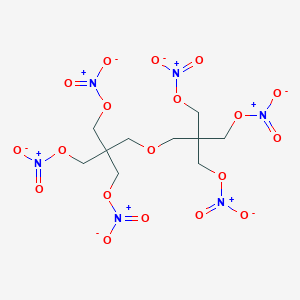
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
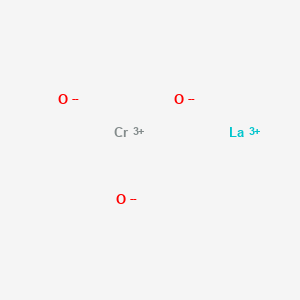
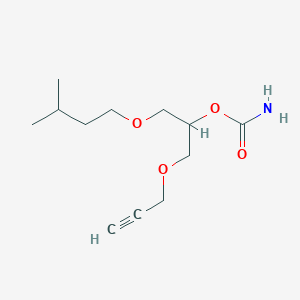
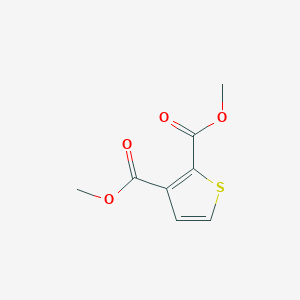
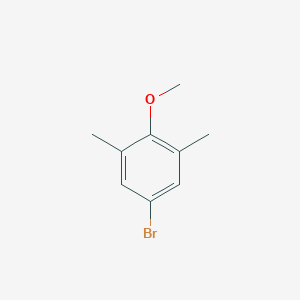
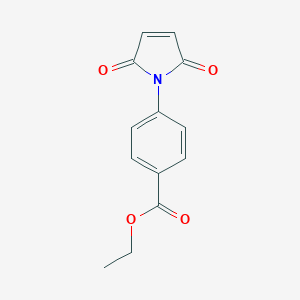
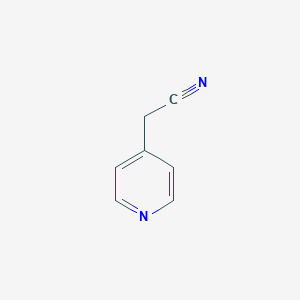
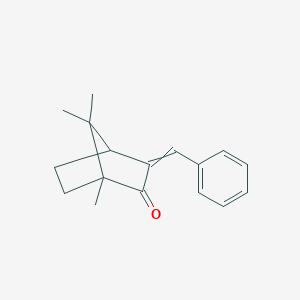
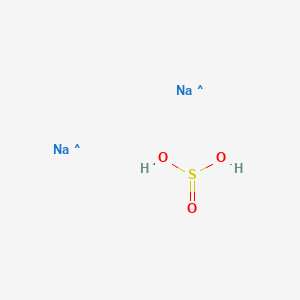
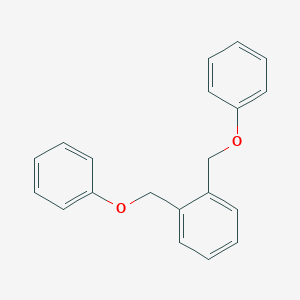
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
